molecular formula C23H23ClN4O3 B11148058 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone

2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone

Cat. No.: B11148058
M. Wt: 438.9 g/mol
InChI Key: GGJSETHVHZQDPF-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of pyridazinones, which are heterocyclic compounds containing a pyridazine ring.
  • Its chemical structure consists of a pyridazinone core with a piperazine moiety and a methoxyphenyl group.
  • The compound’s systematic name is quite lengthy, so let’s refer to it as Compound A for simplicity.
  • Preparation Methods

    • Compound A can be synthesized via a three-step protocol:

        Step 1: Start with a Mannich reaction between 4-bromophenylpiperazine and formaldehyde to form an intermediate.

        Step 2: React the intermediate with 3-chlorobenzaldehyde to introduce the chlorophenyl group.

        Step 3: Finally, add 4-methoxyphenyl isocyanate to obtain Compound A.

    • The reaction conditions and yields are not specified in the available literature .
  • Chemical Reactions Analysis

    • Compound A may undergo various reactions due to its functional groups:

        Oxidation: Oxidative transformations of the piperazine or phenyl rings.

        Reduction: Reduction of the carbonyl group or other functional groups.

        Substitution: Substitution reactions at the chlorophenyl or methoxyphenyl positions.

    • Common reagents and conditions would depend on the specific reaction type.
  • Scientific Research Applications

  • Mechanism of Action

    • Unfortunately, specific information about Compound A’s mechanism of action is not available in the provided literature.
  • Remember that this summary is based on the available literature, and additional research may provide more insights into Compound A’s properties and applications

    Properties

    Molecular Formula

    C23H23ClN4O3

    Molecular Weight

    438.9 g/mol

    IUPAC Name

    2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3-one

    InChI

    InChI=1S/C23H23ClN4O3/c1-31-21-8-3-2-7-19(21)20-9-10-22(29)28(25-20)16-23(30)27-13-11-26(12-14-27)18-6-4-5-17(24)15-18/h2-10,15H,11-14,16H2,1H3

    InChI Key

    GGJSETHVHZQDPF-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

    Origin of Product

    United States

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